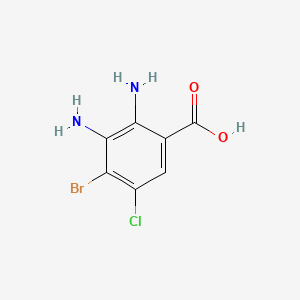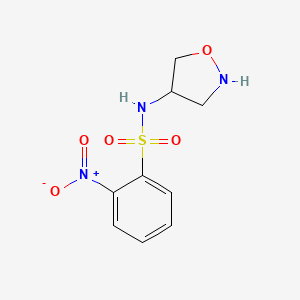
N-4-isoxazolidinyl-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(1,2-oxazolidin-4-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound features a nitro group, an oxazolidine ring, and a benzene sulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1,2-oxazolidin-4-yl)benzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with oxazolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(1,2-oxazolidin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Scientific Research Applications
2-nitro-N-(1,2-oxazolidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N-(1,2-oxazolidin-4-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The nitro group may also contribute to the compound’s reactivity and interaction with other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substituents.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
2-nitro-N-(1,2-oxazolidin-4-yl)benzene-1-sulfonamide is unique due to the presence of the oxazolidine ring and the nitro group, which are not commonly found in other sulfonamide compounds. These structural features may impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
2-nitro-N-(1,2-oxazolidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c13-12(14)8-3-1-2-4-9(8)18(15,16)11-7-5-10-17-6-7/h1-4,7,10-11H,5-6H2 |
InChI Key |
XGMLMAZCDVVBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CON1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



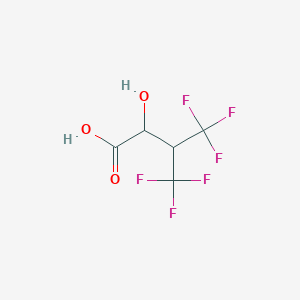
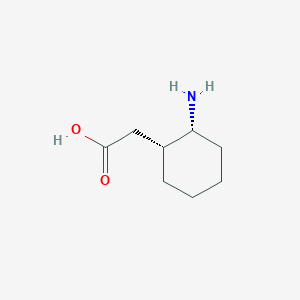
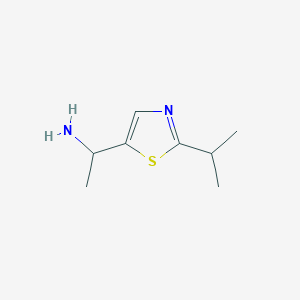
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
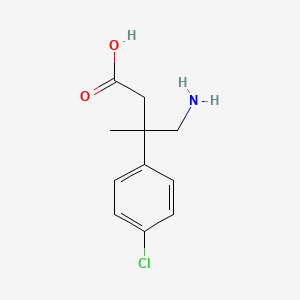
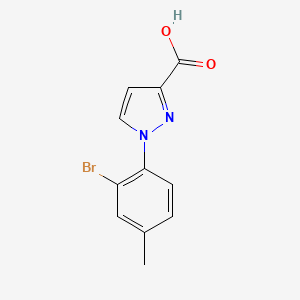
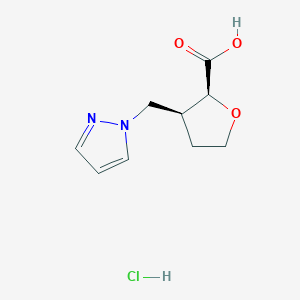
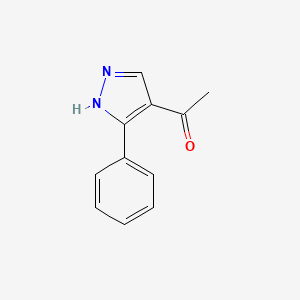
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
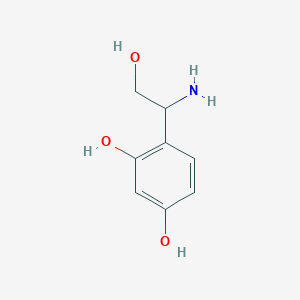
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
